molecular formula C19H20O2 B1663864 4-O-Methylhonokiol CAS No. 68592-15-4

4-O-Methylhonokiol

Cat. No.: B1663864
CAS No.: 68592-15-4
M. Wt: 280.4 g/mol
InChI Key: OQFHJKZVOALSPV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-O-Methylhonokiol (MH) is a natural neolignan found in the Magnolia species . It primarily targets the CB2 receptor , a G protein-coupled receptor in the endocannabinoid system . It also inhibits the activity of cyclooxygenase-2 (COX-2) , an enzyme involved in inflammation and pain .

Mode of Action

MH acts as a ligand for the CB2 receptor , showing inverse agonism and partial agonism via different pathways, including cAMP and Ca2+ . This interaction can lead to potential synergistic effects at CB receptors . Additionally, MH inhibits the oxygenation of the major endocannabinoid 2-AG via COX-2 in a substrate-selective manner .

Biochemical Pathways

MH influences several biochemical pathways. It has been shown to suppress the PI3K/Akt signaling pathway , thereby reducing the survival of certain cells . It also influences the Wnt signaling pathway , which is associated with spinal and cardiac ventricle deformities . Furthermore, MH can induce the release of neurotrophic factors through ERK activation .

Pharmacokinetics

MH is absorbed at 0.85 hours and has a short half-life of 0.35 hours when administered orally at a dose of 0.6 mg/kg in rabbits . A more recent study in rats further investigated the pharmacokinetics and metabolism of MH .

Result of Action

MH has several pharmacological effects, leading to its exploration as a potential therapy for various conditions. It has been shown to have anti-inflammatory, anti-angiogenic, anticancer, antioxidant, and neurotherapeutic effects . It also promotes neurite outgrowth in rat embryonic neuronal cells .

Action Environment

The differential sensitivity of MH in embryos was found to be developmental stage-specific . Certain molecules can serve as promising markers at the transcriptional and phenotypical levels, responding to absorption of MH in the developing embryo . .

Biochemical Analysis

Biochemical Properties

4-O-Methylhonokiol is a CB2 receptor ligand, showing inverse agonism and partial agonism via different pathways (cAMP and Ca2+), which potently inhibits osteoclastogenesis . It has been shown to modulate cannabinoid CB2 receptors as an inverse agonist for cAMP production and an agonist for intracellular [Ca2+] .

Cellular Effects

This compound has been shown to prevent lipopolysaccharide (LPS)-induced memory impairment in a dose-dependent manner . It also prevents the LPS-induced expression of inflammatory proteins; inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) as well as activation of astrocytes .

Molecular Mechanism

This compound suppresses the expression of iNOS and COX-2 as well as the production of reactive oxygen species, nitric oxide, prostaglandin E2, tumor necrosis factor-α, and interleukin-1β in the LPS-stimulated cultured astrocytes . It also inhibits transcriptional and DNA binding activity of NF-κB via inhibition of IκB degradation as well as p50 and p65 translocation into the nucleus of the brain and cultured astrocytes .

Temporal Effects in Laboratory Settings

The effects of this compound on neuronal and immune cells have been established . It is still unclear whether this compound can cause a change in the structure and function of the cardiovascular system .

Dosage Effects in Animal Models

In mouse models, this compound prevents LPS-induced memory loss and β-amyloid (1 to 42) accumulation . Moreover, this compound appears to efficiently attenuate the development of Alzheimer’s disease in Tg2576 transgenic mice .

Metabolic Pathways

It has been reported that this compound inhibits cAMP formation via CB2 receptors .

Transport and Distribution

It has been reported that this compound can readily pass the blood–brain barrier .

Subcellular Localization

It is known that the synthesis of transcription factors begins with specific transcription of mRNA from the genomic DNA . The protein products then migrate back into the nucleus to regulate downstream transcriptional activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-O-Methylhonokiol involves several steps. One method includes the substitution of bromine at the ortho position of 4-allylphenol to produce 4-alkyl-2-bromophenol. This intermediate is then subjected to further reactions to yield this compound .

Industrial Production Methods: Industrial production of this compound can be achieved through chemical synthesis methods. These methods often involve the use of supercritical carbon dioxide extraction to isolate bioactive neolignans from Magnolia species .

Chemical Reactions Analysis

Types of Reactions: 4-O-Methylhonokiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique pharmacological properties .

Comparison with Similar Compounds

4-O-Methylhonokiol is often compared with other neolignans such as honokiol and magnolol:

Properties

IUPAC Name

2-(4-methoxy-3-prop-2-enylphenyl)-4-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O2/c1-4-6-14-8-10-18(20)17(12-14)15-9-11-19(21-3)16(13-15)7-5-2/h4-5,8-13,20H,1-2,6-7H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFHJKZVOALSPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=CC(=C2)CC=C)O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50218693
Record name 4-Methoxyhonokiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68592-15-4
Record name 4-Methoxyhonokiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68592-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxyhonokiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068592154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HONOKIOL MONO-METHYL ETHER
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293101
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methoxyhonokiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxyhonokiol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUH6B83HJW
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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